molecular formula C15H26O B13204980 4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13204980
M. Wt: 222.37 g/mol
InChI Key: HRJAKCLSVIEXOK-UHFFFAOYSA-N
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Description

4’-(Propan-2-yl)-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves multi-step organic reactions. One common method involves the use of rhodium-catalyzed tandem reactions. For instance, a rhodium (I) complex with a flexible NHC-based pincer ligand can be employed to catalyze the head-to-tail homocoupling of terminal alkynes, followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired spirocyclic structure in a one-pot procedure.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where traditional aromatic compounds may not be suitable .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4'-propan-2-ylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C15H26O/c1-11(2)12-3-6-15(7-4-12)8-5-13-9-14(13)10-16-15/h11-14H,3-10H2,1-2H3

InChI Key

HRJAKCLSVIEXOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

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